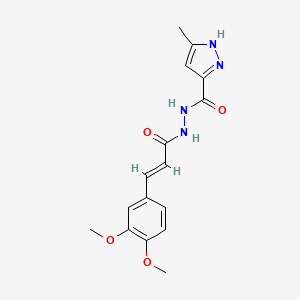

(E)-N'-(3-(3,4-dimethoxyphenyl)acryloyl)-3-methyl-1H-pyrazole-5-carbohydrazide

Beschreibung

The compound “(E)-N'-(3-(3,4-dimethoxyphenyl)acryloyl)-3-methyl-1H-pyrazole-5-carbohydrazide” is a pyrazole-carbohydrazide derivative characterized by a central pyrazole ring substituted at the 3-position with a methyl group and at the 5-position with a carbohydrazide moiety. The carbohydrazide chain is further functionalized with an (E)-configured acryloyl group bearing a 3,4-dimethoxyphenyl substituent. This structural motif is significant due to the electron-donating methoxy groups, which enhance π-π stacking interactions and solubility, and the acryloyl group, which may confer conformational rigidity and influence biological activity .

Eigenschaften

IUPAC Name |

N'-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-5-methyl-1H-pyrazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O4/c1-10-8-12(18-17-10)16(22)20-19-15(21)7-5-11-4-6-13(23-2)14(9-11)24-3/h4-9H,1-3H3,(H,17,18)(H,19,21)(H,20,22)/b7-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSREOSPBNYLBV-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(=O)NNC(=O)C=CC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1)C(=O)NNC(=O)/C=C/C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (E)-N'-(3-(3,4-dimethoxyphenyl)acryloyl)-3-methyl-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention in recent years due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 302.33 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. Specifically, compounds similar to this compound have been shown to exhibit significant inhibitory effects on various cancer cell lines. For instance:

- BRAF(V600E) Inhibition : Certain pyrazole derivatives have been reported to inhibit BRAF(V600E), a common mutation in melanoma, leading to reduced cell proliferation and increased apoptosis in cancer cells .

- EGFR Inhibition : Pyrazole derivatives also demonstrate inhibitory effects on the epidermal growth factor receptor (EGFR), which is crucial in many cancers .

Anti-inflammatory Properties

The compound also exhibits notable anti-inflammatory activity . Pyrazole derivatives have been documented to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests a mechanism that could be beneficial in treating inflammatory diseases .

Antimicrobial Activity

There is growing evidence supporting the antimicrobial properties of pyrazole derivatives, including:

- Bacterial Inhibition : Studies have shown that certain pyrazole compounds can inhibit the growth of pathogenic bacteria, potentially serving as a basis for new antibacterial agents .

- Fungal Activity : Some derivatives have demonstrated antifungal activity against various phytopathogenic fungi, indicating their potential use in agricultural applications .

The biological activities of this compound are primarily attributed to:

- Inhibition of Enzymatic Pathways : Many pyrazole derivatives act by inhibiting key enzymes involved in cancer proliferation and inflammation.

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest at various phases, thereby preventing tumor growth.

Study 1: Antitumor Efficacy

A study conducted on a series of pyrazole derivatives revealed that one compound exhibited an IC50 value of 15 µM against A549 lung cancer cells. This indicates significant potential for further development as an anticancer agent.

Study 2: Anti-inflammatory Effects

In a controlled experiment, a pyrazole derivative was tested for its ability to reduce nitric oxide production in LPS-stimulated macrophages. The results showed a reduction by approximately 60%, highlighting its anti-inflammatory potential.

Study 3: Antimicrobial Testing

A series of tests against common bacterial strains demonstrated that certain pyrazole derivatives had minimum inhibitory concentrations (MICs) as low as 32 µg/mL, suggesting strong antimicrobial properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pyrazole-carbohydrazide derivatives exhibit diverse pharmacological properties influenced by substituent variations. Below is a systematic comparison:

Table 1: Structural and Functional Comparison of Pyrazole-Carbohydrazide Derivatives

Key Comparative Insights :

Substituent Effects on Bioactivity: Electron-Donating Groups (e.g., methoxy, dimethylamino): Improve binding to redox-sensitive enzymes (e.g., ACE, tyrosinase) via enhanced electron density and H-bonding . Hydrophobic Groups (e.g., naphthyl, adamantyl): Increase membrane permeability and target engagement in hydrophobic pockets, as seen in anticancer and antiviral studies . Halogenated Groups (e.g., dichlorobenzylidene): Boost lipophilicity and steric hindrance, improving tyrosinase inhibition .

Computational and Structural Analyses :

- DFT Studies : Reveal that the target compound’s acryloyl group likely stabilizes charge transfer interactions, similar to dichlorobenzylidene derivatives, where solvation models predict high stability in aqueous environments .

- X-Ray Crystallography : Analogous compounds (e.g., E-DPPC) show planar pyrazole-carbohydrazide cores with substituents influencing crystal packing and intermolecular interactions .

Biological Activity Trends: Antioxidant Capacity: Methoxy-substituted derivatives (e.g., dimethoxyphenyl analogs) exhibit strong radical scavenging, comparable to curcuminoids . Enzyme Inhibition: Chlorinated and adamantyl derivatives show superior tyrosinase and protease inhibition, while dimethylamino-substituted compounds excel in ACE inhibition .

Q & A

Q. What are the recommended synthetic routes for preparing (E)-N'-(3-(3,4-dimethoxyphenyl)acryloyl)-3-methyl-1H-pyrazole-5-carbohydrazide?

The compound can be synthesized via multi-step condensation reactions. A typical approach involves:

- Step 1 : Preparation of the pyrazole-3-carbohydrazide core by reacting 3-methyl-1H-pyrazole-5-carboxylic acid with hydrazine hydrate.

- Step 2 : Acrylation of the hydrazide intermediate using 3-(3,4-dimethoxyphenyl)acryloyl chloride under basic conditions (e.g., triethylamine in dry DMF) to form the (E)-configured product .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol are commonly used .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- FT-IR : To confirm functional groups (e.g., C=O stretch at ~1660–1680 cm⁻¹ for the acryloyl and carbohydrazide moieties) .

- 1H/13C NMR : For structural elucidation (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrazole ring protons at δ 6.5–7.5 ppm) .

- ESI-MS : To verify molecular ion peaks and fragmentation patterns .

Q. How can single-crystal X-ray diffraction (SC-XRD) be optimized for structural analysis?

- Crystallization : Use slow evaporation of a saturated solution in DMSO/ethanol (1:3 v/v) to obtain high-quality crystals.

- Refinement : Employ SHELXL for structure refinement, ensuring parameters like R-factor (<5%) and wR2 (<12%) meet crystallographic standards .

Advanced Research Questions

Q. What computational methods are suitable for studying electronic properties and reactivity?

- DFT Calculations : Use B3LYP/6-311G** hybrid functional to analyze frontier molecular orbitals (HOMO-LUMO), electrostatic potential (ESP), and global reactivity descriptors (e.g., chemical hardness η = (I−A)/2, where I = ionization potential, A = electron affinity) .

- Solvent Effects : Apply the IEFPCM model to simulate aqueous environments and compare with gas-phase results .

Q. How can molecular docking predict biological interactions of this compound?

- Target Selection : Focus on enzymes like cyclooxygenase-2 (COX-2) or fungal sterol demethylases (CYP51), given structural similarities to bioactive pyrazole derivatives .

- Software : Use AutoDock Vina with Lamarckian genetic algorithms. Validate docking poses via RMSD clustering (<2.0 Å) and binding energy scores (ΔG < −7 kcal/mol) .

Q. How to address contradictions in biological activity data across studies?

- Dose-Response Analysis : Perform in vitro assays (e.g., MIC for antifungal activity) with standardized protocols to resolve discrepancies in potency .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence observed effects .

Q. What strategies improve stability during storage and experimental use?

- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (e.g., >200°C for crystalline forms).

- Light Sensitivity : Store in amber vials at −20°C; monitor UV-vis spectra for photodegradation .

Notes for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.